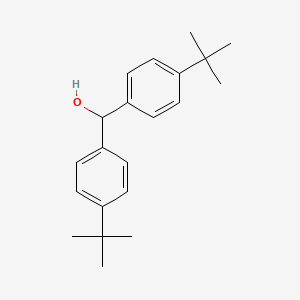

Bis(4-(tert-butyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H28O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

bis(4-tert-butylphenyl)methanol |

InChI |

InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3 |

InChI Key |

YROADUBOXHBRDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O |

Origin of Product |

United States |

Historical Context of Diaryl Methanol Derivatives in Organic Chemistry

The exploration of diaryl methanol (B129727) derivatives is deeply rooted in the history of organic chemistry. The foundational compound of this class, diphenylmethanol (also known as benzhydrol), has been a subject of study since the 19th century. Early synthetic methods for its preparation included the Grignard reaction and the reduction of benzophenone. Another related compound, triphenylmethanol, was first synthesized in 1874 by reacting triphenylmethyl bromide with water and by oxidizing triphenylmethane. wikipedia.org These early investigations into the synthesis and reactivity of simpler diaryl and triaryl methanols laid the essential groundwork for understanding the chemical behavior of more complex and substituted derivatives like Bis(4-(tert-butyl)phenyl)methanol. Mechanistic studies on these types of molecules began in the early 20th century, further cementing their importance in the development of synthetic methodologies.

Rationale for Investigating Sterically Hindered Diaryl Methanol Systems

The investigation of sterically hindered diaryl methanol (B129727) systems, such as Bis(4-(tert-butyl)phenyl)methanol, is driven by the unique properties conferred by their bulky substituents. Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, is a critical factor in chemical synthesis and reactivity.

Key rationales for this area of research include:

Enhanced Stability : The presence of large groups like tert-butyl can physically shield the reactive carbinol center. This steric protection can increase the molecule's stability and hinder its interaction with other chemical species, such as metabolic enzymes. acs.org

Controlled Reactivity and Selectivity : The steric bulk can direct the outcome of chemical reactions. For example, it can favor the formation of one stereoisomer over another or prevent undesirable side reactions, leading to higher selectivity in synthesis. The challenges and unique outcomes in synthesizing sterically crowded molecules are a significant motivation for research in this area. nih.gov

Mechanistic Probes : Sterically hindered molecules can be used as tools to probe the mechanisms of chemical and biological processes. For instance, a sterically hindered alcohol derivative can be used to study the spatial constraints within the active site of an enzyme like alcohol dehydrogenase. researchgate.net

Development of Novel Materials : The bis(4-tert-butylphenyl) structural motif is of interest in materials science. For example, a related compound, bis(4-tert-butylphenyl)iodonium hexafluoroantimonate, is a known catalyst for photopolymerization, a process used in coatings, inks, and 3D printing. sacredheart.edugoogle.com The study of this compound provides a pathway to such advanced materials, where it can serve as a key intermediate.

Overview of Current Research Trajectories Involving Bis 4 Tert Butyl Phenyl Methanol

Optimized Synthetic Pathways to this compound

The efficient synthesis of this compound relies on well-established and optimized reaction pathways. These routes are designed to maximize yield and purity while utilizing readily available starting materials.

Reduction of Bis(4-(tert-butyl)phenyl)methanone via Advanced Reagents

A primary and highly effective method for the synthesis of this compound is the reduction of its corresponding ketone, Bis(4-(tert-butyl)phenyl)methanone. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common and effective.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields the desired secondary alcohol, this compound.

For more challenging reductions or when a more potent reagent is required, lithium aluminum hydride is employed. Due to its higher reactivity, LiAlH₄ reductions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The workup for this reaction typically involves the careful addition of water and/or an acidic solution to quench the excess hydride and protonate the resulting aluminate salt to afford the final alcohol product.

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | This compound |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | This compound |

Diaryl Ketone Formation as a Precursor Step

The synthesis of the precursor, Bis(4-(tert-butyl)phenyl)methanone, is a critical step. nih.gov A widely used and versatile method for this purpose is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In a typical procedure for preparing Bis(4-(tert-butyl)phenyl)methanone, tert-butylbenzene (B1681246) can be acylated with 4-tert-butylbenzoyl chloride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion. This ion then attacks the electron-rich tert-butylbenzene ring, leading to the formation of the diaryl ketone after an aqueous workup. The substitution typically occurs at the para position to the existing tert-butyl group due to steric hindrance.

Alternatively, the reaction can be carried out using tert-butylbenzene and carbon tetrachloride in the presence of a Lewis acid, which forms the diaryl ketone after hydrolysis.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| tert-Butylbenzene | 4-tert-Butylbenzoyl chloride | AlCl₃ | Bis(4-(tert-butyl)phenyl)methanone |

| tert-Butylbenzene | Carbon tetrachloride | AlCl₃ | Bis(4-(tert-butyl)phenyl)methanone (after hydrolysis) |

Organometallic Reagent Additions to Tert-Butyl Substituted Benzaldehydes

An alternative and powerful approach to constructing the this compound framework involves the use of organometallic reagents, particularly Grignard reagents. This method allows for the formation of the carbon-carbon bond and the alcohol functionality in a single step.

In this synthetic route, a Grignard reagent is first prepared from a 4-tert-butyl-substituted aryl halide, such as 4-tert-butylbromobenzene, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. This organomagnesium halide is then reacted with 4-tert-butylbenzaldehyde. sigmaaldrich.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield this compound.

| Organometallic Reagent | Aldehyde | Solvent | Workup | Product |

| 4-tert-Butylphenylmagnesium bromide | 4-tert-Butylbenzaldehyde | Diethyl ether, THF | Acidic (e.g., aq. HCl) | This compound |

Enantioselective Synthesis Strategies for Chiral Analogues

The development of enantioselective methods for the synthesis of chiral diarylmethanols is of great interest due to the prevalence of this structural motif in biologically active molecules and chiral ligands. For a prochiral ketone like Bis(4-(tert-butyl)phenyl)methanone, asymmetric reduction can lead to the formation of a single enantiomer of the corresponding alcohol.

One of the most well-established methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric reducing agent, typically borane (B79455) (BH₃) in the form of a complex with THF or dimethyl sulfide (B99878) (DMS). The chiral catalyst creates a stereochemically defined environment for the delivery of a hydride to the ketone, resulting in the formation of the alcohol with high enantiomeric excess.

Another powerful strategy is the use of transition metal-catalyzed asymmetric transfer hydrogenation. In this approach, a chiral ligand coordinates to a metal center (commonly ruthenium or rhodium), and a hydrogen donor, such as isopropanol (B130326) or formic acid, is used to reduce the ketone. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the desired enantiomer of the alcohol.

Catalyst Development for Efficient this compound Production

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis, aimed at improving reaction rates, lowering reaction temperatures, and increasing product yields and purity. For the production of this compound, catalyst development is focused on both the formation of the diaryl ketone precursor and its subsequent reduction.

In the context of Friedel-Crafts acylation, research continues to explore more environmentally benign and reusable catalysts to replace traditional stoichiometric Lewis acids like AlCl₃. Solid acid catalysts, such as zeolites and clays, are being investigated for their potential to facilitate the acylation under heterogeneous conditions, which simplifies catalyst separation and recycling.

For the reduction of Bis(4-(tert-butyl)phenyl)methanone, significant efforts are directed towards the development of more active and selective hydrogenation catalysts. This includes both homogeneous and heterogeneous systems. For instance, in asymmetric transfer hydrogenation, the design of new chiral ligands for ruthenium and other transition metals is an active area of research to achieve higher enantioselectivities and catalyst turnover numbers. For non-asymmetric hydrogenations, catalysts based on non-precious metals are being explored as more sustainable alternatives to traditional platinum group metal catalysts.

| Reaction | Catalyst Type | Research Focus |

| Friedel-Crafts Acylation | Heterogeneous Solid Acids (e.g., Zeolites) | Reusability, milder reaction conditions, reduced waste |

| Ketone Reduction (Asymmetric) | Chiral Transition Metal Complexes (e.g., Ru, Rh) | Higher enantioselectivity, broader substrate scope, higher turnover numbers |

| Ketone Reduction (Non-asymmetric) | Non-precious Metal Catalysts | Cost-effectiveness, sustainability |

Reaction Pathway Elucidation for Hydroxyl Group Derivatization

The hydroxyl group of this compound is a key functional group that allows for a variety of chemical modifications. This section details the mechanisms of its conversion into amino, ether, and ester functionalities.

Formation of Amino Analogues: Mechanism of Thionyl Chloride/Ammonia (B1221849) Pathway

The first step involves the reaction of the alcohol with thionyl chloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and a proton to form a chlorosulfite intermediate. This intermediate is unstable and decomposes, with the assistance of a nucleophilic chloride ion, to yield the corresponding diarylmethyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). The formation of gaseous SO₂ helps to drive the reaction to completion.

In the second step, the resulting diarylmethyl chloride is treated with ammonia. Ammonia, acting as a nucleophile, attacks the electrophilic carbon atom of the diarylmethyl chloride in a nucleophilic substitution reaction. This results in the formation of the corresponding ammonium (B1175870) salt. Subsequent deprotonation of the ammonium salt by another molecule of ammonia yields the final product, Bis(4-(tert-butyl)phenyl)methanamine, and ammonium chloride.

Table 1: Mechanistic Steps for the Formation of Amino Analogues

| Step | Reactants | Intermediate/Product | Mechanism |

| 1 | This compound, Thionyl chloride | Bis(4-(tert-butyl)phenyl)methyl chloride | Nucleophilic attack, formation of chlorosulfite intermediate, SNi |

| 2 | Bis(4-(tert-butyl)phenyl)methyl chloride, Ammonia | Bis(4-(tert-butyl)phenyl)methanamine | Nucleophilic substitution (SN2) |

Etherification and Esterification Mechanisms of the Methanol Moiety

The hydroxyl group of this compound can also be converted to an ether or an ester through various established methods.

Etherification:

Two primary methods for the etherification of alcohols are the Williamson ether synthesis and acid-catalyzed dehydration.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.org For this compound, this would involve treatment with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then react with a primary alkyl halide (e.g., methyl iodide) via an SN2 mechanism to yield the ether. masterorganicchemistry.com Due to the steric hindrance around the hydroxyl group of this compound, the SN2 reaction is most efficient with unhindered primary alkyl halides. wikipedia.org

Acid-Catalyzed Etherification: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), two molecules of the alcohol can condense to form a symmetrical ether. masterorganicchemistry.com The mechanism involves the protonation of the hydroxyl group of one alcohol molecule, which then departs as a water molecule to form a stable carbocation. youtube.com Another molecule of the alcohol then acts as a nucleophile and attacks the carbocation, followed by deprotonation to yield the ether. youtube.com For secondary alcohols like this compound, this reaction can proceed via an SN1 mechanism due to the stability of the secondary benzylic carbocation. masterorganicchemistry.comlibretexts.org

Esterification:

The most common method for the esterification of alcohols is the Fischer esterification.

Fischer Esterification: This reaction involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. researchgate.netchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile and attacks the carbonyl carbon. researchgate.net A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. researchgate.net The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol or carboxylic acid can be used, or water can be removed as it is formed. researchgate.net

Table 2: Comparison of Etherification and Esterification Mechanisms

| Reaction | Key Reagents | Mechanism Type | Key Intermediates |

| Williamson Ether Synthesis | Strong base, Alkyl halide | SN2 | Alkoxide |

| Acid-Catalyzed Etherification | Strong acid | SN1 | Carbocation |

| Fischer Esterification | Carboxylic acid, Strong acid | Nucleophilic Acyl Substitution | Protonated carbonyl, Tetrahedral intermediate |

Radical and Ionic Pathways in Photochemical Transformations of Related Compounds

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of related diaryl compounds, such as diaryl ketones and other aromatic systems, can provide insights into potential radical and ionic pathways. acs.org

Upon absorption of UV light, diaryl compounds can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can participate in various photochemical reactions.

Radical Pathways:

One common photochemical reaction for compounds with benzylic hydrogens is hydrogen atom abstraction. In the case of diarylmethanols, the excited triplet state of another molecule (a sensitizer) or the diarylmethanol itself could abstract the hydrogen atom from the hydroxyl group or the benzylic carbon. This would generate a pair of radicals. For example, photochemical reactions of diaryl ketones with phenols are known to proceed via hydrogen abstraction. acs.org Similarly, photochemically generated aryl radicals can be formed from aryl halides. acs.org These radicals can then undergo various subsequent reactions, such as dimerization or reaction with other molecules in the system.

Ionic Pathways:

Photochemical reactions can also proceed through ionic intermediates. For instance, the photoheterolytic cleavage of a carbon-heteroatom bond can lead to the formation of a carbocation and an anion. In polar protic solvents, the photolysis of certain aromatic compounds can lead to the formation of phenyl cations. nih.gov For a diarylmethanol, photo-induced cleavage of the C-O bond could potentially lead to the formation of a stable diarylmethyl carbocation and a hydroxide (B78521) radical anion. This carbocation could then be trapped by nucleophiles present in the reaction medium.

The specific pathway, whether radical or ionic, is often dependent on the structure of the molecule, the wavelength of light used, and the nature of the solvent.

Acid-Catalyzed Disproportionation Mechanisms of Diarylhydroxylamine Precursors

The study of acid-catalyzed reactions of related nitrogen-containing diaryl compounds can provide a framework for understanding potential transformations of precursors that could lead to structures analogous to this compound. While not directly involving the title compound, the mechanisms of disproportionation of diarylhydroxylamines are relevant.

N,N-Diarylhydroxylamines, in the presence of acid, can undergo complex rearrangements and disproportionation reactions. While specific studies on the disproportionation of N,N-diarylhydroxylamines are limited, the behavior of related compounds like N-alkylhydroxylamines and diaryl hydrazides under acidic conditions offers mechanistic parallels. nih.govnih.gov

The disproportionation of N-alkylhydroxylamines in the presence of a catalyst can involve the formation of aminyl and nitroxide radicals. nih.gov In an acidic medium, the nitrogen atom of a diarylhydroxylamine would likely be protonated. A proposed mechanism for the acid-catalyzed disproportionation could involve the following steps:

Protonation: The nitrogen atom of the diarylhydroxylamine is protonated by the acid catalyst.

Dimerization/Condensation: Two protonated diarylhydroxylamine molecules could condense, or one could attack a neutral molecule.

The acid-catalyzed rearrangement of diaryl hydrazides to 2,2'-diaminobiaryls also highlights the propensity of diaryl nitrogen compounds to undergo significant structural changes under acidic conditions. nih.gov These reactions often proceed through complex intermediates and are highly dependent on the reaction conditions and the specific substituents on the aromatic rings.

Advanced Spectroscopic and Crystallographic Characterization of Bis 4 Tert Butyl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR Spectral Assignments and Conformational Analysis

The ¹H NMR spectrum is instrumental in defining the proton environment within a molecule. For a molecule with the symmetry of Bis(4-(tert-butyl)phenyl)methanol, a relatively simple spectrum is anticipated. The aromatic protons on the two phenyl rings are expected to appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton (-CH(OH)-) would present as a singlet, and the protons of the tert-butyl groups would also yield a sharp singlet due to their equivalence.

In a study of the closely related bis(4-tert-butylphenyl)iodonium triflate, the following ¹H NMR assignments were made in deuterochloroform (CDCl₃) at 400 MHz researchgate.net:

Computational and Theoretical Chemistry Approaches to Bis 4 Tert Butyl Phenyl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation for a given molecular system, providing information on energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used quantum chemical methods for determining the equilibrium geometry of a molecule. Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles.

Hartree-Fock (HF) Method: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method but does not fully account for electron correlation, which can affect the accuracy of the calculated properties.

Density Functional Theory (DFT): This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and other properties of a system are a functional of the electron density. DFT methods include a term for electron correlation, often leading to more accurate results than HF at a comparable computational cost. Various functionals (e.g., B3LYP, PBE) are available to approximate the exchange-correlation energy.

A comprehensive search of scientific literature did not yield specific studies that have published the optimized geometrical parameters for Bis(4-(tert-butyl)phenyl)methanol using either DFT or HF methods. Therefore, a data table of its bond lengths and angles from these computational methods cannot be provided at this time.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: The outermost orbital containing electrons, which acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Detailed FMO analysis, including the energies of the HOMO and LUMO and the corresponding energy gap for this compound, has not been found in the reviewed literature. Consequently, a data table of these values cannot be presented.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a 3D plot of the electrostatic potential mapped onto the electron density surface.

Negative Potential Regions (Electron-Rich): Typically colored red, these areas indicate regions with an excess of electrons and are susceptible to electrophilic attack. In this compound, this would likely be around the oxygen atom of the hydroxyl group.

Positive Potential Regions (Electron-Poor): Usually colored blue, these regions are electron-deficient and are prone to nucleophilic attack. For this molecule, the hydrogen atom of the hydroxyl group would be expected to show a positive potential.

Neutral Regions: Often colored green, these areas have a near-zero potential.

Specific MEP surface maps and associated electrostatic potential values for this compound are not available in the published scientific literature.

Prediction and Validation of Spectroscopic Properties through Theoretical Methods

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental signals.

Vibrational Frequencies: Calculations of vibrational frequencies can help in assigning the absorption bands in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as O-H stretching, C-H stretching, and phenyl ring vibrations.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (e.g., ¹H and ¹³C) can assist in the interpretation of complex experimental NMR spectra.

A search of the scientific literature did not uncover any studies that have reported the theoretical prediction and experimental validation of the spectroscopic properties of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and the influence of the solvent.

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt due to the rotation around its single bonds. This is particularly relevant for understanding the flexibility of the two phenyl rings relative to each other.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), MD can reveal how the solvent affects the molecule's conformation and dynamics. It can also provide information about the structure of the solvent around the solute.

No specific molecular dynamics simulation studies on the conformational flexibility or solvation effects of this compound have been identified in the available literature.

Computational Studies on Intermolecular Interactions and Supramolecular Aggregation

The way molecules of this compound interact with each other is crucial for understanding its bulk properties, such as its crystal structure and behavior in solution. Computational studies can elucidate the nature and strength of these intermolecular interactions.

Hydrogen Bonding: The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates.

Van der Waals Interactions: The bulky tert-butyl groups and the phenyl rings contribute significantly to the van der Waals interactions between molecules.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further influencing the supramolecular assembly.

While the potential for these interactions is clear from the molecule's structure, detailed computational studies quantifying the intermolecular interaction energies and describing the supramolecular aggregation of this compound are not present in the reviewed scientific literature.

Applications of Bis 4 Tert Butyl Phenyl Methanol in Advanced Functional Materials and Organic Transformations

Strategic Utility as a Synthetic Building Block

The reactivity of the central methanol (B129727) group, combined with the steric and electronic properties of the tert-butylphenyl substituents, positions Bis(4-(tert-butyl)phenyl)methanol as a versatile precursor for more complex molecules.

This compound serves as a strategic starting material for the synthesis of diarylmethylamines and their corresponding quaternary ammonium (B1175870) salts. The hydroxyl (-OH) group of the carbinol is a key functional handle that can be readily converted into amino functionalities through established organic transformations. This conversion allows for the introduction of a nitrogen atom at the sterically hindered diarylmethyl position, leading to compounds with potential applications in catalysis, as ligands, or as structural motifs in pharmacologically active molecules. The bulky tert-butyl groups on the phenyl rings can influence the basicity and nucleophilicity of the resulting amine, as well as its solubility and interaction with other molecules.

The rigid, well-defined three-dimensional structure of this compound makes it an ideal intermediate for constructing larger, more complex organic scaffolds. Its diarylmethyl framework can be incorporated into supramolecular architectures, where the bulky tert-butyl groups play a critical role in directing the assembly of molecules and preventing undesirable aggregation. These scaffolds are foundational in host-guest chemistry, where specific cavities are designed to bind smaller molecules. nih.gov The synthesis of such complex systems often relies on the dynamic nature of non-covalent interactions, which can be modulated by the steric and electronic properties of building blocks like this compound. nih.govthno.org

Development of Functional Materials with Tailored Properties

The incorporation of the this compound moiety into materials can significantly alter their physical and chemical properties, leading to the creation of functional materials with tailored characteristics for specific applications.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds and van der Waals forces, to form well-defined, functional structures. mdpi.comrsc.org The structure of this compound is particularly suited for this field. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bulky tert-butylphenyl groups provide the necessary steric bulk to create voids and channels within a self-assembled network.

These voids can encapsulate "guest" molecules, forming host-guest complexes. mdpi.com Research on related p-tert-butylcalix chemicalbook.comarene derivatives demonstrates how tert-butylphenyl groups are instrumental in forming a molecular cavity capable of including guest molecules, such as methanol, through favorable CH∙∙∙π interactions. mdpi.com The principles of host-guest chemistry are central to applications in separation technology, catalysis, and nanoscale patterning. nih.govrsc.org The ability to form such complexes is crucial for developing molecular sensors and drug delivery systems where the release of a guest molecule can be triggered by external stimuli. nih.govthno.org

In the field of optoelectronics, particularly in the design of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic materials is paramount. The introduction of bulky substituents like tert-butyl groups is a widely adopted strategy to enhance device performance. rsc.orgresearchgate.net While not always the active emitting molecule itself, derivatives or structural analogs of this compound serve as important components, such as hosts for emissive dopants or as layers that improve charge transport.

The primary advantages conferred by the tert-butyl groups in OLED materials are summarized below:

| Feature | Benefit in OLEDs | Research Finding |

| Increased Solubility | Enables the use of solution-based processing methods, which are often more cost-effective for large-area device fabrication. | Tert-butyl substituted compounds show excellent compatibility with wet-method fabrication. rsc.org |

| Reduced Molecular Aggregation | The steric hindrance from the bulky groups prevents the close packing (π–π stacking) of molecules in the solid state. | This inhibition of intermolecular stacking reduces aggregation-caused self-quenching of excitons. rsc.org |

| Improved Film Morphology | Promotes the formation of stable, amorphous (non-crystalline) films, which is crucial for uniform charge transport and emission. | Molecules containing tert-butyl groups are known to form amorphous-like films, effectively breaking molecular stacking. researchgate.net |

| Enhanced Efficiency | By minimizing non-radiative decay pathways caused by aggregation, the overall quantum efficiency of the OLED is significantly improved. | Solution-processed non-doped OLEDs using tert-butyl substituted emitters have achieved record-high external quantum efficiencies (EQE) of 25.8%. rsc.org |

The strategic placement of tert-butyl groups on the phenyl rings of core structures is thus a key design principle for developing next-generation, high-efficiency OLEDs. rsc.org

When a molecule like this compound is incorporated into a polymer chain, either as part of the backbone or as a pendant group, it can profoundly influence the bulk properties of the material. The general principle of "like dissolves like" applies, but the large size and shape of polymer molecules introduce additional factors. kinampark.com

Solubility: The dissolution of a polymer is a slower process than for small molecules, beginning with solvent permeation and swelling. kinampark.com The presence of the large, non-polar tert-butyl groups in a polymer structure is expected to enhance its solubility in non-polar organic solvents. These bulky groups disrupt the regular packing of polymer chains, weakening the intermolecular forces that hold the chains together and allowing solvent molecules to penetrate more easily.

Integration into Phthalocyanine (B1677752) Systems for Tunable Redox and Electrochromic Properties

The introduction of tert-butylphenyl groups onto the periphery of phthalocyanine (Pc) and related porphyrazine (Pz) macrocycles is a key strategy for fine-tuning their electronic characteristics. These bulky substituents significantly influence the redox and electrochromic behavior of the resulting materials.

Research into tert-butyl-substituted porphyrazines has demonstrated that the nature of peripheral groups directly impacts the electronic state of the macrocycle. researchgate.netnih.gov The electron-donating or withdrawing strength of these substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation is crucial for controlling the potentials at which the molecule undergoes oxidation and reduction. For instance, the acidity of the central nitrogen atoms in metal-free macrocycles, a property linked to the molecule's electronic state, is dependent on the electron-donating effect of the peripheral groups. researchgate.net

By altering the redox potentials, the electrochromic properties—the ability of a material to change color in response to an applied voltage—can be precisely tuned. Phthalocyanine complexes are known for their rich and reversible electron transfer properties, which are fundamental to their function in catalyzing the oxygen reduction reaction (ORR). researchgate.net The strategic placement of substituents like the tert-butylphenyl group helps to stabilize different oxidation states, thereby influencing the catalytic efficiency and the visible absorption spectrum of the complex in each state. The bulky nature of the tert-butyl groups also improves the processability and stability of these materials in thin films, which is essential for the fabrication of electrochromic devices.

A study on tetrakis-[5,6-bis(4-tert-butylphenyl)pyrazino] porphyrazine and tetra-(4-tert-butyl)phthalocyanine revealed that these compounds exhibit high sensitivity of their fluorescence to ionization, further highlighting the electronic influence of the tert-butylphenyl substituents. nih.gov This pH-tunable fluorescence suggests that the electronic and, by extension, the redox properties can be modulated by the local chemical environment. nih.gov

Photochemical and Photophysical Studies of Related Tert-butylphenyl Chromophores

The tert-butylphenyl moiety is frequently incorporated into various chromophores to study fundamental photochemical and photophysical processes. Its presence can significantly alter excited-state dynamics, photo-stability, and intermolecular interactions.

Mechanistic Studies of Photoisomerization and Photodegradation

The photostability of chromophores is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photopolymerization. Studies on chromophores featuring tert-butyl groups provide insight into the mechanisms of photodegradation.

For many fluorescent dyes, aggregation at high concentrations can lead to the formation of non-emissive excimers and accelerate photobleaching or photodegradation pathways. rsc.org The incorporation of bulky tert-butyl groups, such as in 2,5,8,11-tetra-t-butyl perylene (B46583) (TTBP), can physically hinder the close approach of chromophores, thus preserving their monomeric fluorescence and potentially enhancing photostability compared to their unsubstituted counterparts. rsc.org

However, even with such modifications, intermolecular interactions can still lead to concentration-dependent photobleaching. rsc.org In a study of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a major competitive pathway for fluorescence quenching was identified as intersystem crossing to the triplet state. researchgate.net While internal conversion was found to be negligible, the formation of these triplet states can lead to subsequent photochemical reactions and degradation, especially in the presence of oxygen. researchgate.net Therefore, while the tert-butylphenyl group helps mitigate aggregation-induced degradation, pathways involving excited triplet states remain a key consideration in the photodegradation mechanism of these chromophores.

Investigation of Excited State Processes

The photophysical properties of chromophores bearing tert-butylphenyl groups have been extensively studied to understand their excited-state behavior. These studies often involve examining processes like light absorption, fluorescence, phosphorescence, and intramolecular charge transfer (ICT). nih.gov

In a systematic investigation of octupolar chromophores with a triazatruxene core and various peripheral acceptor groups, the presence of these substituents was shown to facilitate a multidimensional intramolecular charge transfer from the electron-rich core to the electron-deficient periphery upon photoexcitation. nih.gov This ICT process is evidenced by large Stokes shifts between the absorption and fluorescence spectra in polar solvents. nih.gov

Transient absorption spectroscopy provides a powerful tool for directly observing excited-state species. In a study of a chromium(III) complex bearing a tert-butylphenyl (tBuPh) substituent, [Cr(tBuPhBTP)2]−, laser excitation led to the population of the luminescent 2E/2T1 excited state. acs.org This excited state gives rise to distinct transient absorption bands and a ground state bleach, allowing for the direct measurement of its decay dynamics. acs.org The complex was found to emit in the near-infrared (NIR) region, with a maximum at 905 nm, attributable to phosphorescence from these low-lying excited states. acs.org The introduction of the tert-butylphenyl group was shown to influence the energy levels of the metal-centered (MC) and ligand-centered (LC) states, thereby tuning the absorption and emission properties of the complex. acs.orgrsc.org

The table below summarizes the key excited-state absorption and emission data for the [Cr(tBuPhBTP)2]− complex in deoxygenated acetonitrile.

Table 1: Excited State Spectroscopic Data for [Cr(tBuPhBTP)₂]⁻

| Property | Wavelength (nm) | Description |

|---|---|---|

| Absorption Band | 498 | Strong metal-centered (MC) character |

| Absorption Band | 422 | Mixed ligand-centered (LC) and charge-transfer (CT) character |

| Emission Maximum (Phosphorescence) | 905 | Emission from the ²E/²T₁ excited state |

| Excited State Absorption (ESA) Maximum | 680 | Absorption from the populated ²E/²T₁ state |

Data sourced from transient UV-vis absorption spectroscopy experiments. acs.org

Furthermore, studies on other systems, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), have shown high fluorescence quantum yields (≥ 0.60) that are largely independent of solvent polarity. researchgate.net This suggests that for some chromophores, the excited state deactivates primarily through radiative pathways (fluorescence) and intersystem crossing, with minimal energy loss to non-radiative internal conversion. researchgate.net The consistent monoexponential fluorescence lifetimes observed for BBT confirm the absence of excimer formation, a direct consequence of the steric hindrance provided by the tert-butyl groups. researchgate.net

Innovations in Green Chemistry Syntheses of this compound

The synthesis of diarylmethanols, including this compound, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop protocols that are more environmentally benign, energy-efficient, and sustainable. Research is moving away from classical methods that may involve hazardous reagents or generate significant waste, toward cleaner catalytic systems.

Key innovations focus on several areas:

Heterogeneous Catalysis : The use of solid acid catalysts is a promising green alternative for Friedel-Crafts type reactions involved in diarylmethane synthesis. mdpi.com These catalysts are often reusable, reducing waste and simplifying product purification. mdpi.com

Alternative Energy Sources : Photo-catalyzed and microwave-assisted syntheses are being explored to enhance reaction rates and yields, often under milder conditions than conventional heating. escholarship.org Visible-light irradiation, in particular, offers an energy-efficient pathway that can sometimes be performed under solvent- and catalyst-free conditions for related structures.

Eco-Friendly Solvents : The replacement of volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids is a central theme in sustainable synthesis. mdpi.com For many heterocyclic syntheses, which share mechanistic steps with diarylmethanol production, aqueous media have proven effective.

One-Pot Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel improves efficiency and minimizes waste from intermediate purification steps. One-pot methods have been successfully developed for the asymmetric synthesis of related chiral diarylmethanols. nih.gov

These approaches collectively aim to reduce the environmental footprint of synthesizing this compound and its analogues.

| Green Chemistry Strategy | Principle | Potential Advantage for Synthesis |

| Heterogeneous Catalysis | Use of solid, reusable catalysts (e.g., acidic carbons, zeolites). mdpi.commdpi.com | Simplifies catalyst separation, reduces waste, allows for continuous flow processes. |

| Photocatalysis | Using light (e.g., visible light) to drive reactions. | Energy efficient, enables reactions at ambient temperature, minimizes thermal byproducts. |

| Microwave-Assisted Synthesis | Employing microwave irradiation for rapid heating. escholarship.org | Drastically reduces reaction times, increases product yields, enhances selectivity. escholarship.org |

| Solvent-Free Conditions | Grinding or melting reactants together without a solvent. | Eliminates solvent waste, reduces environmental impact, can increase reaction efficiency. |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, inexpensive, and environmentally safe; can exploit hydrophobic effects to drive reactions. |

Exploration of Novel Catalytic Activities for the Compound and its Derivatives

The bulky 4-(tert-butyl)phenyl groups in this compound provide a unique steric and electronic framework, making the molecule and its derivatives attractive candidates for applications in catalysis. Research is focused on leveraging these features to control reaction selectivity and efficiency.

A key area of development is in asymmetric catalysis , where chiral ligands containing sterically demanding groups are crucial for achieving high enantioselectivity. While not the alcohol itself, ligands incorporating 3,5-di-tert-butyl substitutions on phenyl rings have been shown to be effective in metal-catalyzed dearomative photocycloaddition reactions, demonstrating the value of this structural motif in creating a defined chiral pocket around a metal center. acs.org

Furthermore, derivatives of the core structure have shown direct catalytic activity. For instance, bis(4-tert-butylphenyl)iodonium salts function as efficient photoacid generators (PAGs). Upon UV irradiation, these compounds decompose to release a strong acid, which can catalyze a variety of chemical transformations, most notably in photopolymerization for coatings and 3D printing applications.

The future in this area involves designing and synthesizing new derivatives, including chiral versions, that can act as organocatalysts or as ligands for transition metals, targeting reactions where precise control of the steric environment is paramount.

| Compound/Derivative Type | Catalytic Application | Mechanism/Role | Research Finding |

| Bis(4-tert-butylphenyl)iodonium Salts | Photopolymerization | Photoacid Generator (PAG): Releases a strong acid upon UV exposure to initiate polymerization. | A known catalyst for photopolymerization processes. |

| Chiral Ligands with tert-Butylphenyl Groups | Asymmetric Catalysis (e.g., Photocycloaddition) | The bulky tert-butyl groups create a sterically hindered chiral environment around the metal center, controlling the stereochemical outcome of the reaction. | Ligands with 3,5-di-tert-butyl substitutions provide good yields and high enantiomeric excess (e.g., 85% ee) in certain Zn-catalyzed reactions. acs.org |

| Diarylmethanol Precursors | Asymmetric Synthesis of Chiral Alcohols | Serve as substrates for enantioselective reactions. | Catalytic asymmetric synthesis of diarylmethanols can achieve high enantioselectivity (>90% ee) using amino alcohol-based catalysts and organozinc reagents. nih.govnih.gov |

Integration into Advanced Smart Materials and Responsive Systems

The integration of this compound or its derivatives into polymer backbones or as functional additives is an emerging frontier for creating advanced "smart" materials. Smart materials exhibit significant, reversible changes in their properties in response to external stimuli such as temperature, light, or pH. The distinct properties of the tert-butylphenyl group make it a promising component for designing such systems.

The large, hydrophobic tert-butyl groups can significantly influence the physical properties of a polymer matrix:

Steric Hindrance : The bulkiness of the groups can disrupt polymer chain packing, increasing the free volume and potentially enhancing properties like gas permeability in membranes or creating microporosity. Aromatic polyimides containing di-tert-butylphenyl units have been explored for gas separation applications. mdpi.com

Hydrophobicity : Incorporating these non-polar groups can increase the water-repellency of a material, which is desirable for coatings and films. This increased hydrophobicity can also improve a polymer's hydrolytic stability.

Mechanical and Thermal Properties : The rigid phenyl rings contribute to thermal stability, while the bulky tert-butyl groups can affect chain mobility, influencing the glass transition temperature (Tg) and mechanical strength of the material. Studies on composites have shown that adding polymers with sec-butylphenyl groups can increase tensile strength. rsisinternational.org

Future research may focus on synthesizing polymers with this compound as a monomer or a pendant group. Such materials could be responsive if the methanol group is functionalized with a stimulus-responsive moiety, allowing the bulky side chains to modulate the material's response, for example, by controlling access of water to a hydrolysable polymer backbone.

| Property Influenced by tert-Butylphenyl Group | Effect on Material | Potential Application in Smart/Advanced Materials |

| Increased Steric Bulk | Disrupts polymer chain packing, increases free volume. | High-performance gas separation membranes with tunable selectivity. mdpi.com |

| Enhanced Hydrophobicity | Reduces water absorption and increases water contact angle. | Moisture-resistant coatings, hydrolytically stable polymers, and materials with self-cleaning surfaces. |

| Modified Chain Mobility | Can increase the glass transition temperature (Tg) and affect mechanical stiffness. nih.gov | Thermally stable polymers for high-temperature applications; materials with tailored mechanical responses. |

| Improved Cohesion | Branching promotes interlocking of polymer chains. | Durable polymer films and coatings with improved adhesion and mechanical stability. |

Synergistic Approaches Combining Computational and Experimental Research

The complexity of molecules like this compound necessitates a research approach that synergistically combines computational modeling with experimental validation. This dual strategy is becoming indispensable for accelerating the discovery and optimization of new materials and catalysts.

Computational chemistry , particularly methods like Density Functional Theory (DFT), allows for the in-silico investigation of molecular properties. tandfonline.com Researchers can predict parameters such as electronic structure, reaction energies, and spectroscopic signatures before embarking on lengthy experimental work. tandfonline.com This is crucial for understanding reaction mechanisms, predicting the stability of intermediates, and designing derivatives with targeted properties. For example, DFT calculations can help elucidate the origin of enantioselectivity in catalytic reactions involving complex chiral ligands. escholarship.org

Molecular dynamics (MD) simulations provide insight into the behavior of these molecules in different environments, such as within a polymer matrix or a solvent. This can predict how the molecule will affect material properties on a macroscopic scale.

This computational work guides experimental efforts, making them more targeted and efficient. Experimental results, in turn, provide crucial data to validate and refine the computational models. This iterative cycle of prediction and verification is a powerful paradigm for modern chemical research. It enables a deeper understanding of structure-property relationships and provides a rational basis for designing the next generation of catalysts and smart materials based on the this compound scaffold.

| Research Area | Role of Computational Chemistry (e.g., DFT, MD) | Role of Experimental Research | Synergistic Outcome |

| Synthesis Design | Predict reaction pathways and transition state energies to identify feasible and efficient synthetic routes. | Develop and optimize reaction conditions (catalyst, solvent, temperature) in the laboratory. | Rational design of high-yield, sustainable synthetic protocols. |

| Catalyst Development | Model catalyst-substrate interactions to predict selectivity (e.g., enantioselectivity) and activity. escholarship.org | Synthesize proposed catalysts and test their performance in target reactions. | Accelerated discovery of highly efficient and selective catalysts. |

| Materials Science | Simulate polymer chain packing and dynamics to predict bulk properties like Tg, modulus, and permeability. | Fabricate and characterize materials to measure their actual thermomechanical and transport properties. mdpi.comrsisinternational.org | Design of advanced materials with precisely tailored properties for specific applications. |

| Spectroscopy | Calculate theoretical spectra (e.g., UV-Vis, IR) to aid in the interpretation of experimental data. tandfonline.com | Acquire experimental spectra to confirm molecular structure and probe electronic transitions. | Unambiguous characterization of newly synthesized compounds and intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.